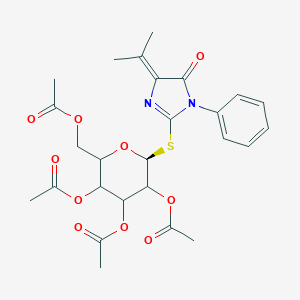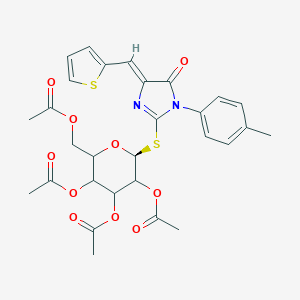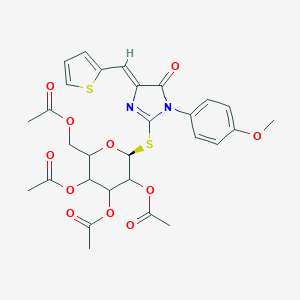![molecular formula C29H20N2O3S B303512 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303512.png)
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic compound that has garnered considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess several pharmacological properties that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one have been extensively studied in vitro and in vivo. This compound has been found to exhibit potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one in lab experiments include its potent pharmacological effects, its well-defined chemical structure, and its relative ease of synthesis. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for the research and development of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one. These include the optimization of its pharmacological properties, the development of new drug delivery systems, and the identification of new therapeutic targets. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should also be explored.
Méthodes De Synthèse
The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the use of several chemical reagents and reaction conditions. The most commonly employed method for the synthesis of this compound is the reaction between 2-mercaptoethyl fluorenone and 2-furylacrolein in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to obtain the final compound.
Applications De Recherche Scientifique
The unique chemical structure of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has made it a popular compound for scientific research. This compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties. Additionally, it has been found to possess antibacterial and antifungal activities.
Propriétés
Nom du produit |
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one |
|---|---|
Formule moléculaire |
C29H20N2O3S |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
(5Z)-2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-5-(furan-2-ylmethylidene)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C29H20N2O3S/c32-27(20-12-13-25-21(16-20)15-19-7-4-5-11-24(19)25)18-35-29-30-26(17-23-10-6-14-34-23)28(33)31(29)22-8-2-1-3-9-22/h1-14,16-17H,15,18H2/b26-17- |
Clé InChI |
ZGAZFVORCKRLMD-ONUIUJJFSA-N |
SMILES isomérique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=N/C(=C\C5=CC=CO5)/C(=O)N4C6=CC=CC=C6 |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NC(=CC5=CC=CO5)C(=O)N4C6=CC=CC=C6 |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NC(=CC5=CC=CO5)C(=O)N4C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



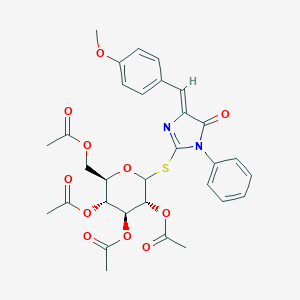

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)
![5-[4-(Dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-2-thioxo-4-imidazolidinone](/img/structure/B303435.png)

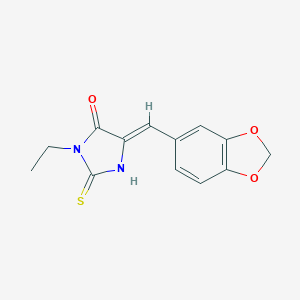
![3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303444.png)
![2-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303445.png)
![1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B303446.png)
![2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303447.png)
![5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303449.png)
